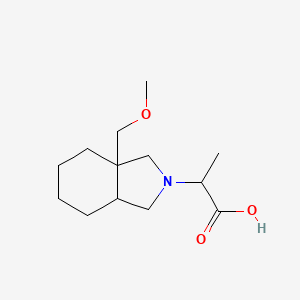

2-azido-N-benzyl-N-(2-hydroxyethyl)acetamide

Descripción general

Descripción

“2-azido-N-benzyl-N-(2-hydroxyethyl)acetamide” is a compound used in scientific research and as a synthetic intermediate .

Synthesis Analysis

The synthesis of azides, such as “this compound”, is a topic of interest in organic chemistry. One approach involves the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to transfer azide groups to alcohols under mild reaction conditions . Another method involves the use of copper-catalyzed visible light photochemistry and the Zhdankin azidoiodinane reagent for C-N bond formation at benzylic C-H positions via a radical chain reaction .

Molecular Structure Analysis

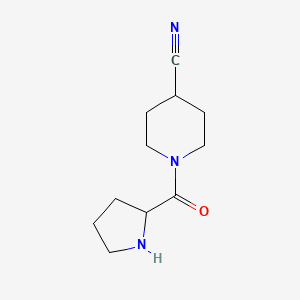

The molecular structure of “this compound” is characterized by the presence of an azide group, a benzyl group, and a 2-hydroxyethyl group attached to an acetamide core . The unique reactivities of α-azido secondary acetamides (α-AzSAs) as minimal and unhindered azide structures have been reported .

Chemical Reactions Analysis

The reactivity of “this compound” is influenced by the presence of the azide group. The NH–azide interaction in the α-AzSAs, supposed by DFT calculations, allowed selective conjugation in the presence of other azido moieties, even without steric hindrance .

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Research on compounds structurally related to 2-azido-N-benzyl-N-(2-hydroxyethyl)acetamide, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has shown potential anticonvulsant activities. These compounds exhibit a linearly extended conformation similar to that of phenytoin, a well-known anticonvulsant, suggesting their possible role in the treatment of epilepsy and related neurological disorders (Camerman et al., 2005). Additionally, a study on N-benzyl 2-amino-2-(hetero)aromatic acetamides, which are structurally similar to the compound , further supports the anticonvulsant potential of these compounds (Baruah et al., 2012).

Hydrogel Formation for Biomedical Applications

The creation of biocompatible polymer-based materials such as hydrogels, which are valuable for tissue engineering and drug delivery, has been explored using azide-functionalized poly(2-hydroxyethyl aspartamide)s. These polymers, through copper-assisted azide–alkyne cycloaddition (CuAAC), form hydrogels with triazole crosslinks, indicating the utility of azide-functionalized compounds in biomedical material synthesis (Huynh et al., 2013).

Chemical Synthesis and Reactivity

The use of azido compounds in chemical synthesis, particularly in the formation of glycosidic bonds and oligosaccharide synthesis, has been demonstrated. A study on 2-azido-2-deoxythioglycosides for β-glycoside formation underlines the versatility of azido groups in facilitating glycosylation, an essential reaction in the synthesis of complex carbohydrates (Mong et al., 2012).

Potential for Novel Bioactive Compounds

Research into the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, derived from microbial degradation products, suggests the potential of such compounds in the discovery of new bioactive molecules. These compounds could lead to new insights into phytotoxic metabolites and their mechanisms (Girel et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-azido-N-benzyl-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c12-14-13-8-11(17)15(6-7-16)9-10-4-2-1-3-5-10/h1-5,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGWYEUZHKDAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478896.png)

![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)

![8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478900.png)

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478901.png)

![3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478902.png)

![(2-(piperidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478904.png)

![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)

![(2-(5-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478906.png)

![5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478910.png)